molecular formula C27H27N3O B5420569 3-{4-[5-(1-adamantyl)-1H-1,2,3-triazol-1-yl]phenyl}-1-phenyl-2-propen-1-one

3-{4-[5-(1-adamantyl)-1H-1,2,3-triazol-1-yl]phenyl}-1-phenyl-2-propen-1-one

Cat. No. B5420569
M. Wt: 409.5 g/mol
InChI Key: HHYQNODKBYJWIP-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{4-[5-(1-adamantyl)-1H-1,2,3-triazol-1-yl]phenyl}-1-phenyl-2-propen-1-one, also known as APTP, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. APTP is a synthetic compound that belongs to the class of chalcones, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 3-{4-[5-(1-adamantyl)-1H-1,2,3-triazol-1-yl]phenyl}-1-phenyl-2-propen-1-one is not fully understood, but studies suggest that it acts via multiple pathways. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. This compound also induces the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and apoptosis. Additionally, this compound has been shown to inhibit the activity of NF-κB, a transcription factor that regulates inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound induces apoptosis and cell cycle arrest by activating the caspase cascade and inhibiting the activity of cyclin-dependent kinases. This compound also reduces the expression of pro-inflammatory cytokines and chemokines in the brain, leading to a reduction in oxidative stress and inflammation. Additionally, this compound has shown promising activity against various bacterial and fungal strains by disrupting their cell membranes and inhibiting their growth.

Advantages and Limitations for Lab Experiments

3-{4-[5-(1-adamantyl)-1H-1,2,3-triazol-1-yl]phenyl}-1-phenyl-2-propen-1-one has several advantages for lab experiments, including its ease of synthesis, stability, and diverse biological activities. This compound can be easily synthesized using a one-pot reaction, and its stability allows for long-term storage and transportation. Additionally, this compound exhibits diverse biological activities, making it a useful tool for studying various cellular processes. However, this compound also has some limitations, including its potential toxicity and lack of selectivity. Further studies are needed to determine the optimal concentration and duration of this compound treatment for different applications.

Future Directions

There are several future directions for the study of 3-{4-[5-(1-adamantyl)-1H-1,2,3-triazol-1-yl]phenyl}-1-phenyl-2-propen-1-one. One potential application is in the development of anticancer drugs that target topoisomerase II and induce apoptosis in cancer cells. This compound also shows promise as a neuroprotective agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound may have potential as an antimicrobial agent for the treatment of bacterial and fungal infections. Further studies are needed to determine the optimal conditions for the use of this compound in these applications.

Synthesis Methods

3-{4-[5-(1-adamantyl)-1H-1,2,3-triazol-1-yl]phenyl}-1-phenyl-2-propen-1-one can be synthesized using a one-pot reaction of 1-adamantyl azide, 4-(4-bromophenyl)-1,2,3-triazole, and chalcone in the presence of copper (I) iodide as a catalyst. The reaction proceeds via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as the click reaction. The yield of this compound can be improved by using different solvents and reaction conditions.

Scientific Research Applications

3-{4-[5-(1-adamantyl)-1H-1,2,3-triazol-1-yl]phenyl}-1-phenyl-2-propen-1-one has been studied extensively for its potential applications in various fields, including cancer research, neuroprotection, and antimicrobial activity. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound also exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, this compound has shown promising activity against various bacterial and fungal strains.

properties

IUPAC Name

(E)-3-[4-[5-(1-adamantyl)triazol-1-yl]phenyl]-1-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O/c31-25(23-4-2-1-3-5-23)11-8-19-6-9-24(10-7-19)30-26(18-28-29-30)27-15-20-12-21(16-27)14-22(13-20)17-27/h1-11,18,20-22H,12-17H2/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHYQNODKBYJWIP-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CN=NN4C5=CC=C(C=C5)C=CC(=O)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)C4=CN=NN4C5=CC=C(C=C5)/C=C/C(=O)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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